molecular formula C11H10N2O3 B13891740 methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate

methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate

Cat. No.: B13891740
M. Wt: 218.21 g/mol
InChI Key: WRKFGCNLJNUYIA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound has a fused benzene and pyrazine ring structure, making it an important molecule in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate in the presence of a base, followed by esterification . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. Green chemistry approaches, such as using phosphate-based heterogeneous catalysts, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, which have significant biological activities .

Scientific Research Applications

Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The pathways involved often include oxidative stress, apoptosis, and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate stands out due to its unique combination of antimicrobial, antiviral, and anticancer properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-10(14)13-8-4-3-7(11(15)16-2)5-9(8)12-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKFGCNLJNUYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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